

An In-depth Technical Guide to Isonipecotic Acid (CAS 498-94-2)

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Compound of Interest

Compound Name: *Isonipecotic acid*

Cat. No.: *B554702*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a cyclic amino acid and a conformationally restricted analogue of γ -aminobutyric acid (GABA).[1] Its rigid structure makes it a valuable tool in neuroscience research and a versatile building block in medicinal chemistry. Primarily recognized as a partial agonist at GABAA receptors, **isonipecotic acid** is instrumental in studying GABAergic neurotransmission and serves as a key starting material for the synthesis of a wide range of neuroactive compounds and other pharmaceuticals.[2][3] This guide provides a comprehensive technical overview of its chemical properties, pharmacological actions, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

Isonipecotic acid is a white crystalline powder with a high melting point and good solubility in water.[4][5] Its structure features a piperidine ring with a carboxylic acid functional group at the 4-position, making it a zwitterionic compound at physiological pH.

Table 1: Physicochemical Properties of **Isonipecotic Acid**

| Property | Value | Reference(s) |
|--|--|--------------|
| CAS Number | 498-94-2 | [6] |
| Molecular Formula | C ₆ H ₁₁ NO ₂ | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | >300 °C | [6] |
| Water Solubility | 25 mg/mL (193.56 mM) | [2] |
| pKa ₁ (Carboxylic Acid) | 3.73 | [6] |
| pKa ₂ (Piperidine Nitrogen) | 10.72 | [6] |
| logP | -0.08 to -0.26 | [7] |
| SMILES | C1CNCCC1C(=O)O | [8] |
| InChIKey | SRJOCJYGOFTHLH-UHFFFAOYSA-N | [8] |

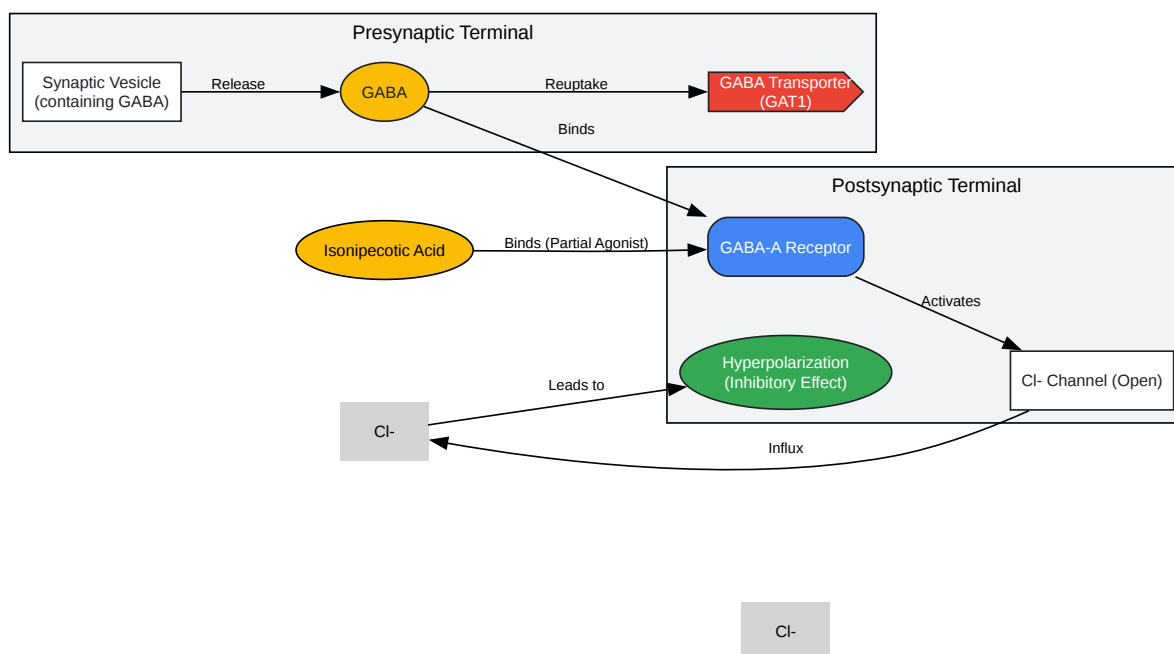
Pharmacology and Mechanism of Action

The primary pharmacological target of **isonipecotic acid** is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

GABAA Receptor Partial Agonism

Isonipecotic acid acts as a partial agonist at the GABA binding site on the GABAA receptor.[3] Its efficacy varies depending on the subunit composition of the receptor complex. It displays moderate-efficacy partial agonism at GABAA receptors containing α1, α2, α3, and α5 subunits, but acts as a full or near-full agonist at receptors containing α4 and α6 subunits.[9] This subunit selectivity makes it a useful pharmacological tool for differentiating between GABAA receptor subtypes. However, a significant limitation for its use in CNS research is its inability to cross the blood-brain barrier.[9]

The mechanism involves binding to the receptor, which induces a conformational change that opens the integral chloride ion channel. The resulting influx of Cl^- ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.



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Caption: Mechanism of action of **Isonipecotic Acid** at a GABAergic synapse.

Quantitative Pharmacological Data

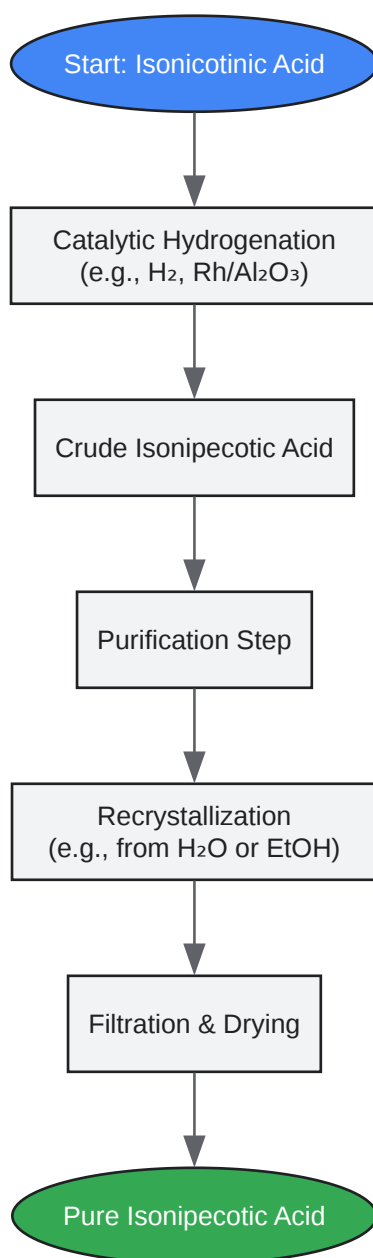
The available quantitative data on the interaction of **isonipecotic acid** with GABA receptors is summarized below. Data for its effect on GABA transporters (GATs) is sparse and often confounded with its isomer, nipecotic acid, which is a known GAT inhibitor.

Table 2: Pharmacological Activity of **Isonipecotic Acid**

| Parameter | Receptor/Target | Value | Reference(s) |
|------------------|-----------------------------------|---------|--------------|
| IC ₅₀ | [³ H]GABA Binding | 0.33 μM | [10] |
| E _{max} | α1, α2, α3, α5-containing GABAARs | 46-57% | [9] |
| E _{max} | α4, α6-containing GABAARs | 83-104% | [9] |

Synthesis and Purification

Isonipecotic acid can be synthesized through various routes, often starting from pyridine-based precursors. A common method involves the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid).



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Caption: General workflow for the synthesis and purification of **Isonipecotic Acid**.

Representative Synthesis Protocol: Hydrogenation of Isonicotinic Acid

This protocol describes a general procedure for the synthesis of **isonipecotic acid**.

Materials:

- Isonicotinic acid
- 5% Rhodium on Alumina ($\text{Rh}/\text{Al}_2\text{O}_3$) catalyst
- Deionized water
- Ethanol (EtOH)
- Hydrogen gas (H_2)
- Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

- A solution of isonicotinic acid in deionized water is placed into a high-pressure reactor vessel.
- The 5% $\text{Rh}/\text{Al}_2\text{O}_3$ catalyst is added to the vessel (typically 5-10% by weight relative to the starting material).
- The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 50-100 psi).
- The mixture is heated (e.g., to 50-80 °C) and agitated vigorously for several hours (e.g., 12-24 hours) until hydrogen uptake ceases.
- The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
- The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with additional water.
- The combined aqueous filtrates are concentrated under reduced pressure to yield the crude **isonipecotic acid**.

Purification Protocol: Recrystallization

Crude **isonipecotic acid** can be purified by recrystallization.[4]

Procedure:

- Dissolve the crude **isonipectic acid** in a minimum amount of hot deionized water or ethanol.
- If the solution is colored, it may be treated with activated charcoal and hot-filtered.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the resulting white, needle-like crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent (water or ethanol).
- Dry the purified crystals under vacuum to a constant weight.

Analytical and Experimental Protocols

Spectroscopic Data

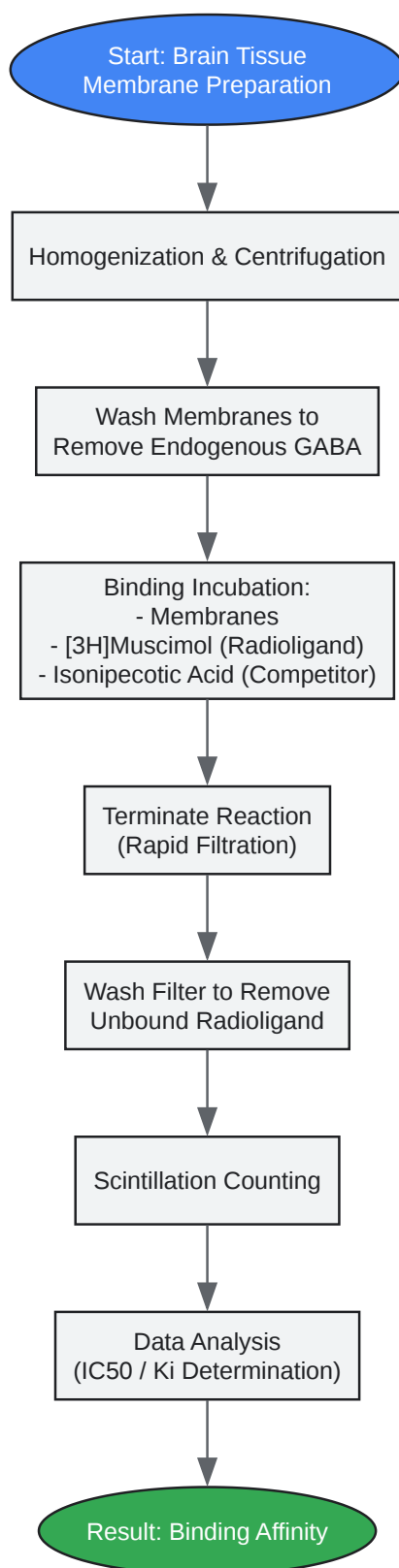
Table 3: Spectroscopic Data for **Isonipectic Acid**

| Technique | Data and Assignments | Reference(s) |
|---------------------------|--|------------------|
| ^1H NMR | Spectrum is consistent with the structure. | [6][8] |
| ^{13}C NMR | Spectral data available for derivatives. | [11] |
| FTIR (cm^{-1}) | ~3400 (N-H stretch), ~2950 (C-H stretch), ~1630 (C=O stretch, zwitterion), ~1400-1550 (N-H bend, C-H bend) | [12][13][14][15] |

Note: Detailed peak assignments for the parent compound are not consistently available in the reviewed literature. The FTIR data represents typical absorption ranges for the functional groups present.

Representative Protocol: GABAA Receptor Binding Assay

This protocol is a representative method for assessing the binding affinity of compounds like **isonipecotic acid** to the GABAA receptor using a radioligand competition assay.[\[16\]](#)



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Caption: Experimental workflow for a GABA-A receptor competitive binding assay.

Materials:

- Rat brain tissue (e.g., cortex or cerebellum)
- Binding Buffer: 50 mM Tris-HCl, pH 7.4
- Radioligand: [^3H]Muscimol or [^3H]GABA
- Non-specific binding control: High concentration of unlabeled GABA (e.g., 10 mM)
- Test compound: **Isonipectic acid** at various concentrations
- Glass fiber filters
- Scintillation cocktail and counter

Procedure:

- Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Perform a series of centrifugation and resuspension steps to isolate synaptic membranes and wash away endogenous GABA.[\[16\]](#)
- Binding Reaction: In assay tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of [^3H]Muscimol (e.g., 5 nM), and varying concentrations of **isonipectic acid**. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.
- Incubation: Incubate the tubes at 4 °C for a defined period (e.g., 45 minutes) to reach equilibrium.[\[16\]](#)
- Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
- Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **isonipecotic acid** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value. Convert the IC_{50} to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Representative Protocol: HPLC Analysis

This protocol outlines a general approach for the analysis of amino acids like **isonipecotic acid** using reversed-phase HPLC, often requiring derivatization for UV or fluorescence detection.^{[7][10][17][18][19]}

Materials:

- HPLC system with UV or fluorescence detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m)
- Mobile Phase A: Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4)
- Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH)
- Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection if the primary amine is targeted, though **isonipecotic acid** is a secondary amine and would require a different agent like FMOC-Cl). **Isonipecotic acid** itself has a weak UV chromophore.

Procedure:

- **Sample Preparation:** Prepare standard solutions of **isonipecotic acid** in a suitable solvent (e.g., water/methanol). If derivatization is required, follow a validated protocol (e.g., reacting with FMOC-Cl).
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 25 $^{\circ}$ C

- Detection: UV at a low wavelength (e.g., ~200 nm for underivatized) or appropriate excitation/emission wavelengths for a derivatized product.
- Gradient Elution: Start with a high percentage of aqueous mobile phase (A) and gradually increase the percentage of organic mobile phase (B) to elute the compound. A typical gradient might run from 2% to 50% B over 20-30 minutes.
- Analysis: Inject standards to create a calibration curve of peak area versus concentration. Inject unknown samples and quantify the amount of **isonipectic acid** by comparing their peak areas to the standard curve.

Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method to measure the functional effects of **isonipectic acid** on GABAA receptors expressed in a cellular system.^{[5][20][21]}

Materials:

- Cells expressing GABAA receptors (e.g., cultured neurons or a cell line like HEK293 stably transfected with GABAA receptor subunits).
- Patch-clamp rig (amplifier, micromanipulator, microscope).
- Borosilicate glass pipettes.
- Extracellular Solution (aCSF): Containing physiological concentrations of ions (e.g., in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose), bubbled with 95% O₂/5% CO₂.
- Intracellular Solution: Containing a high concentration of Cl⁻ or F⁻ to set the chloride reversal potential (e.g., in mM: 130 KCl, 5 NaCl, 1 MgCl₂, 11 EGTA, 10 HEPES), pH 7.3.
- GABA and **Isonipectic acid** stock solutions.

Procedure:

- **Pipette Preparation:** Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with intracellular solution.
- **Cell Patching:** Under microscopic guidance, approach a target cell with the micropipette. Apply light positive pressure. Upon touching the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
- **Voltage-Clamp Recording:** Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
- **Drug Application:** Apply GABA at various concentrations via a perfusion system to establish a baseline dose-response curve. Then, apply **isonipecotic acid** alone or in combination with GABA to characterize its effects (e.g., direct activation, potentiation, or inhibition of GABA-evoked currents).
- **Data Acquisition and Analysis:** Record the transmembrane currents evoked by the agonist applications. Analyze the peak current amplitude to construct dose-response curves and determine parameters like EC₅₀ and E_{max}.

Applications in Research and Development

Isonipecotic acid's primary value lies in its role as a structural scaffold and pharmacological probe.

- **Pharmaceutical Intermediate:** It is a crucial starting material for the synthesis of more complex molecules targeting the CNS. Derivatives have been explored as anticonvulsants, analgesics, and antitussives.[\[22\]](#)
- **Neuroscience Research:** As a GABAA receptor partial agonist, it helps in the characterization of different receptor subtypes and the study of inhibitory neurotransmission.[\[23\]](#)
- **Building Block:** Its rigid piperidine ring is a desirable feature in drug design for constraining molecular conformation, which can lead to improved selectivity and potency for a given biological target.

Conclusion

Isonipectic acid (CAS 498-94-2) is a foundational molecule in the study of GABAergic systems and in the synthesis of neuropharmacological agents. Its well-defined structure and activity as a GABAA receptor partial agonist provide a solid platform for further investigation and drug discovery efforts. This guide has summarized its key properties and provided a framework of experimental protocols to facilitate its use in research and development settings.

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